molecular formula C25H22BN3O B5080819 NoName

NoName

Cat. No.: B5080819
M. Wt: 391.3 g/mol
InChI Key: SNMHUYFOEPXSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C25H22BN3O and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.1855925 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Geometric Deep Learning

Geometric Deep Learning is an area where non-Euclidean data structures are essential. Fields like computational social sciences, communications, brain imaging, genetics, and computer graphics frequently deal with geometric data. These applications often involve large, complex datasets, where deep neural networks are used for tasks like vision, language processing, and audio analysis (Bronstein et al., 2016).

Biomedical Research and NONO Protein

In biomedical research, the NONO protein, also known as p54(nrb), is significant. A study on NONO highlights its role in nuclear gene regulation and the overcoming of challenges in sample aggregation for research purposes. This protein is part of the DBHS protein family, playing a critical role in various regulatory functions within cells (Knott et al., 2016) (Knott et al., 2016).

Genetic Engineering Research

Genetic engineering technology is another application area. Non-patent citation analysis shows that science research, especially from the public sector, has a significant impact on technology development in this field. Most non-patent citations in genetic engineering are journal articles, indicating a strong link between academic research and practical technological advancements (Lo, 2009) (Lo, 2009).

Primate Models in Biomedical Research

Primate modelsmatter significantly in biomedical research. Their similarity to humans in physiology, neuroanatomy, and social complexity makes them essential for advancing knowledge in various medical and scientific fields. The use of nonhuman primates (NHPs) is a considered decision due to these similarities, and their role has been vital in numerous medical advancements (Phillips et al., 2014) (Phillips et al., 2014).

Morinda Citrifolia (Noni) in Traditional Medicine

Morinda citrifolia, commonly known as Noni, has a long history in folk remedies, particularly in Polynesian cultures. It is reported to have a wide range of therapeutic effects, including antibacterial, antiviral, and immune-enhancing properties. Research on Noni aims to validate these traditional claims and understand its medicinal value (Wang et al., 2002) (Wang et al., 2002).

Stem Cell Research and NONO Gene

Stem cell research involving the NONO gene is a key area of study. A NONO knockout human induced pluripotent stem cell line was created to study the pathogenic mechanisms related to NONO mutations. This research is crucial for understanding noncompaction cardiomyopathy and neurocyte dysfunction (Yi et al., 2020) (Yi et al., 2020).

Nonclinical Statistics in Drug Development

Nonclinical statistical applications are essential in the drug development process. They cover a range of studies including discovery, pharmacology, drug safety, and manufacturing controls. These statistical tools play a crucial role in decision making and improving the efficiency of drug development (Altan & Kolassa, 2019) (Altan & Kolassa, 2019).

Properties

IUPAC Name

3-(2-methylphenyl)-2,2-diphenyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BN3O/c1-20-12-8-9-17-23(20)29-25(30)27-24-18-10-11-19-28(24)26(29,21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMHUYFOEPXSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N(C(=O)NC2=CC=CC=[N+]21)C3=CC=CC=C3C)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of NoName?

A1: Unfortunately, none of the provided research papers specify a unique chemical compound referred to as "this compound." The term appears in different contexts, such as a placeholder for an unnamed pesticide [] or a dam [, ]. Without a specific chemical structure associated with "this compound," providing molecular details is not possible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.